molecular formula C18H21N3O2S B12470852 N'-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide

N'-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide

Cat. No.: B12470852
M. Wt: 343.4 g/mol
InChI Key: IPXBSGYUQQAOFN-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a benzenesulfonohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide typically involves the reaction of 1-benzyl-4-piperidone with benzenesulfonohydrazide under specific conditions. One common method includes dissolving 1-benzyl-4-piperidone in ethanol and adding benzenesulfonohydrazide dropwise. The mixture is then stirred and heated to facilitate the reaction, followed by crystallization to obtain the final product .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzenesulfonohydrazide derivatives.

Scientific Research Applications

N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: Similar structure but with an acetohydrazide moiety instead of benzenesulfonohydrazide.

    N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Contains a fluorobenzamide group instead of benzenesulfonohydrazide.

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)benzenesulfonohydrazide is unique due to its benzenesulfonohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C18H21N3O2S/c22-24(23,18-9-5-2-6-10-18)20-19-17-11-13-21(14-12-17)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2

InChI Key

IPXBSGYUQQAOFN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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